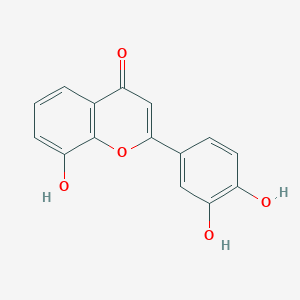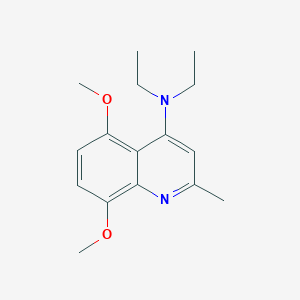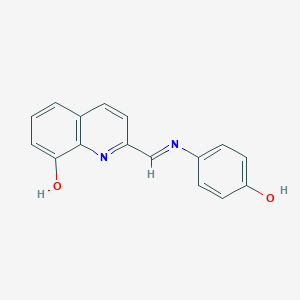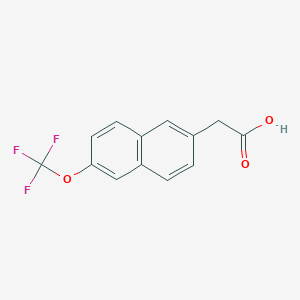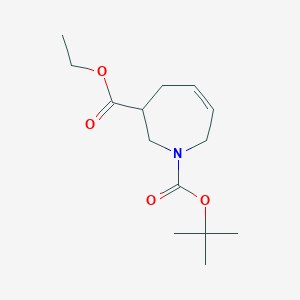![molecular formula C12H4F3NO3 B11852294 7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione CAS No. 92513-62-7](/img/structure/B11852294.png)
7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione is a fluorinated quinoline derivative. Fluorinated quinolines are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties . The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and stability, making it a compound of significant interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione typically involves cyclization and cycloaddition reactions. One common method includes the use of tetronic acid as a precursor in multicomponent reactions (MCRs) . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired quinoline structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new functional groups .
Applications De Recherche Scientifique
7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity . This interaction can lead to various biological effects, including enzyme inhibition and antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Fluoroquinoline: Another fluorinated quinoline with similar biological activity but different chemical properties due to the presence of a fluorine atom instead of a trifluoromethyl group.
Furo[3,2-c]quinoline: A structurally similar compound with different biological activities and applications.
Uniqueness
7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and stability compared to other similar compounds . This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
92513-62-7 |
|---|---|
Formule moléculaire |
C12H4F3NO3 |
Poids moléculaire |
267.16 g/mol |
Nom IUPAC |
7-(trifluoromethyl)furo[3,4-b]quinoline-1,3-dione |
InChI |
InChI=1S/C12H4F3NO3/c13-12(14,15)6-1-2-8-5(3-6)4-7-9(16-8)11(18)19-10(7)17/h1-4H |
Clé InChI |
SUZHZBZNFJLMBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC3=C(C=C2C=C1C(F)(F)F)C(=O)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


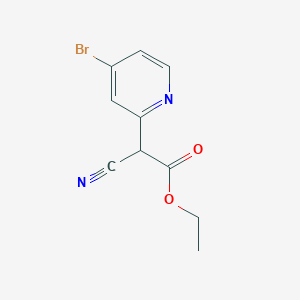
![Tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate](/img/structure/B11852215.png)

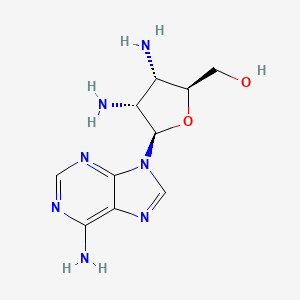

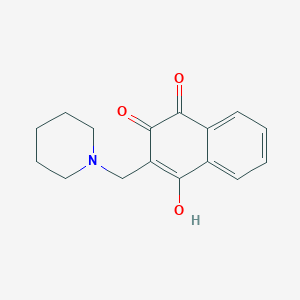
![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluoro-](/img/structure/B11852237.png)


